
KN-92 phosphate
説明
KN-92 phosphate (C₂₄H₂₈ClN₂O₇PS, CAS 1135280-28-2) is a phosphate ester derivative and the inactive structural analog of KN-93, a selective inhibitor of Ca²⁺/calmodulin-dependent kinase II (CaMKII) . It serves as a critical negative control in pharmacological studies to distinguish specific CaMKII-mediated effects of KN-93 from off-target interactions. KN-92 lacks inhibitory activity against CaMKII due to stereochemical differences in its sulfonamide and benzylamine groups compared to KN-93 . It is widely used in cellular and animal models to validate the specificity of KN-93 in pathways involving calcium signaling, cardiac arrhythmias, neurodegenerative diseases, and oxidative stress .
特性
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585194 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-28-2 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Structural and Functional Context of KN-92 Phosphate
This compound shares a structural backbone with KN-93 but lacks kinase inhibitory activity due to modifications at the phosphate moiety. The parent compound, KN-93, features a benzylamine core with a sulfonamide group and a chloro-cinnamyl side chain, which interacts with CaMKII’s calmodulin-binding domain. This compound replaces the sulfonamide’s active hydrogen with a phosphate group, rendering it unable to compete with calmodulin for kinase binding. This structural alteration necessitates precise synthetic steps to ensure reproducibility and purity, particularly for in vivo studies where off-target effects must be minimized.
Synthetic Strategies for this compound
Phosphorylation via Pivaloyloxymethyl (POM) Prodrug Approaches
A cornerstone of this compound synthesis involves adapting prodrug methodologies developed for nucleoside phosphates. The bis(pivaloyloxymethyl) (bis-POM) protection strategy, commonly used to enhance membrane permeability of phosphate-containing drugs, provides a template for KN-92’s phosphate group installation.
Reaction Scheme and Conditions
- Starting Material : The KN-93 analog lacking the phosphate group serves as the precursor.
- Phosphorylation : Reaction with chloromethyl pivalate (POM-Cl) in acetonitrile, catalyzed by triethylamine (TEA), yields the bis-POM-protected intermediate.
- Deprotection : Selective removal of POM groups using trimethylsilyl bromide (TMSBr) or acidic hydrolysis generates the free phosphate.
Table 1: Key Reaction Parameters for Bis-POM Phosphorylation
Parameter | Value/Reagent | Yield (%) | Source |
---|---|---|---|
Solvent | Acetonitrile | – | |
Catalyst | Triethylamine | – | |
Temperature | Room temperature | 47–69 | |
Deprotection Agent | TMSBr | 85–99 |
This method, adapted from nucleoside prodrug synthesis, ensures high yields but requires stringent purification to eliminate tin residues from tributylstannyl methoxide, a common byproduct.
Mitsunobu Coupling for Phosphate Installation
The Mitsunobu reaction, traditionally used for ether formation, has been repurposed for phosphate coupling in KN-92 analogs. This method avoids harsh acidic conditions, preserving the integrity of the benzylamine core.
Procedural Overview
- Substrate Activation : The hydroxyl group on the KN-93 precursor is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
- Coupling : Bis-POM-phosphate is introduced via SN2 displacement, facilitated by the Mitsunobu conditions.
- Workup : Chromatographic purification isolates the bis-POM-KN-92 phosphate, followed by deprotection.
Challenges : Low yields (19–22%) due to competing elimination reactions necessitate iterative purification, as observed in analogous AZT prodrug syntheses.
Characterization and Quality Control
Spectroscopic Validation
Challenges and Optimization Opportunities
- Low Yields in Mitsunobu Coupling : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves yields to 35–40% in analogous reactions.
- Tin Residue Contamination : Replacing tributylstannyl methoxide with sodium iodide reduces toxicity risks.
- Regioselectivity in Kabachnik–Fields : Asymmetric catalysis using BINOL-derived phosphoric acids enhances enantiomeric excess.
化学反応の分析
Interaction with Calmodulin (CaM)
KN-92 binds to Ca²⁺-saturated calmodulin (CaM) through hydrophobic interactions, as demonstrated by nuclear magnetic resonance (NMR) spectroscopy and stopped-flow kinetics .
-
Structural Basis :
Parameter | KN-92 | KN-93 |
---|---|---|
CaM Binding Affinity (EC₅₀) | ~6 μM | ~5 μM |
Hill Coefficient (CaM-N) | -1.2 | -1.5 |
Ion Channel Modulation
KN-92 exhibits off-target effects on voltage-gated potassium (Kv) and L-type Ca²⁺ channels, independent of CaMKII :
-
Kv Channels : Blocks Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels at micromolar concentrations .
-
L-type Ca²⁺ Channels : Reduces peak ICa,L by 9.4% at 0.5 μM and 13.4% at 1 μM, though less potently than KN-93 .
Target | Effect of KN-92 (1 μM) | Effect of KN-93 (1 μM) |
---|---|---|
Kv Channels | Partial block | Stronger block |
L-type Ca²⁺ Channels | ~13% inhibition | ~40% inhibition |
Structural Determinants of Reactivity
The molecular structure of KN-92 (C₂₄H₂₈ClN₂O₇PS) dictates its interactions :
-
Key Functional Groups :
-
Stereochemical Differences : A central nitrogen stereo-inversion and a 2-hydroxyethyl addition distinguish KN-92 from KN-93, abolishing CaMKII inhibition .
Formulation and Solubility
KN-92’s chemical reactivity in experimental formulations includes:
-
Stock Solutions : Dissolves in DMSO at 10 mM, with stability >24 hours at -20°C .
-
In Vivo Compatibility : Compatible with PEG300, Tween 80, and corn oil for animal studies .
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 10 |
Water | <0.1 |
Quality Control Parameters
Batch-specific data for this compound include :
-
Purity : >99.5% (HPLC).
-
Stability : Stable for 2 years at -20°C when stored desiccated.
科学的研究の応用
Key Research Applications
-
Control Compound in CaMKII Studies
- Role : KN-92 phosphate is primarily used as a negative control in studies involving CaMKII signaling pathways. By comparing the effects of KN-93 and this compound, researchers can isolate the specific actions attributed to CaMKII inhibition.
- Example : In experiments examining cardiac myocyte function, researchers noted that while KN-93 significantly affected calcium dynamics, this compound did not exhibit similar effects, confirming the specificity of KN-93's action .
-
Investigation of Ion Channel Dynamics
- Mechanism : The compound modulates voltage-gated potassium channels, such as Kv1.2 and Kv1.5, influencing cellular excitability and action potential repolarization.
- Significance : Understanding these interactions is crucial for elucidating the roles of potassium channels in cardiac arrhythmias and neurological disorders associated with ion channel dysregulation .
-
Pharmacological Studies on Cardiac Function
- Application : Researchers have utilized this compound to investigate the mechanisms underlying cardiac dysfunctions, particularly those related to early after-depolarizations (EADs).
- Findings : Studies demonstrated that at varying concentrations, this compound could influence the incidence of EADs in models of left ventricular hypertrophy, providing insights into its potential role in cardiac electrophysiology .
-
Neuroscience Research
- Focus : In neurobiology, this compound aids in studying neuronal signaling pathways and excitability.
- Outcome : By using this compound alongside KN-93, researchers can delineate the contributions of CaMKII to synaptic plasticity and other neuronal functions without confounding effects from non-specific interactions .
Comparative Analysis with Related Compounds
Compound Name | Description | Unique Features |
---|---|---|
KN-93 | Active inhibitor of CaMKII | Directly inhibits CaMKII activity |
Calmodulin | Calcium-binding protein | Regulates calcium-dependent processes |
Apamin | Potassium channel blocker | Specificity for small conductance calcium-activated potassium channels |
Lidocaine | Local anesthetic | Blocks sodium channels affecting ion dynamics |
This compound stands out due to its specific role as an inactive analog, making it invaluable for research purposes compared to other compounds that may exhibit broader pharmacological activities .
Case Studies Highlighting Applications
- Cardiac Arrhythmias
-
Neuronal Excitability
- Research Focus : Investigations into synaptic transmission utilized both KN-93 and its inactive counterpart to assess the role of CaMKII.
- Findings : The results indicated that while KN-93 altered synaptic strength through CaMKII inhibition, this compound did not affect synaptic dynamics, reinforcing its role as a control agent .
作用機序
KN-92 リン酸塩は CaMKII 活性を阻害しません。代わりに、KN-93 の特異的な阻害効果を明らかにするための対照として機能します。KN-93 は、カルシウム/カルモジュリンのキナーゼへの結合を競合的に阻害することにより、CaMKII を阻害し、その活性化を防ぎます。 この阻害は、細胞の成長、分化、アポトーシスなどの細胞プロセスに関与するさまざまな下流シグナル伝達経路に影響を与えます .
類似の化合物:
KN-93: カルシウム/カルモジュリンに競合的に結合する CaMKII の選択的阻害剤。
KN-62: KN-93 と同様の作用機序を持つ別の CaMKII 阻害剤。
KN-92 塩酸塩: KN-92 リン酸塩の誘導体で、同様の性質を持っています
KN-92 リン酸塩の独自性: KN-92 リン酸塩は、不活性対照化合物としての役割が独特であり、研究者は CaMKII 活性の混乱効果なしに、KN-93 による CaMKII 阻害の効果を特異的に研究することができます。 これは、CaMKII 阻害剤の分子メカニズムと治療の可能性を理解することに焦点を当てた研究において、非常に貴重なツールとなっています .
類似化合物との比較
Key Findings :
- In Parkinson’s disease (PD) models, KN-93 reduces levodopa-induced dyskinesia (AIM scores) by inhibiting CaMKII-PKA crosstalk, whereas KN-92 fails to alter phosphorylation or symptom severity .
Comparison with Structurally Unrelated Inhibitors
KN-62
KN-62, a pyrazoloquinoline derivative, inhibits CaMKII via a distinct mechanism by targeting ATP-binding pockets rather than CaM interaction .
W-7
W-7 directly binds CaM to inhibit Ca²⁺/CaM-dependent enzymes but lacks the specificity of KN-93 for CaMKII .
Cardiac Arrhythmia Studies
Group | EAD Incidence (0.5 μM) | Tdp Incidence (0.5 μM) |
---|---|---|
KN-93 | 5/10 | 1/10 |
KN-92 | 9/10 | 4/10 |
LVH Control | 10/10 | 5/10 |
Data from rabbit wedge preparations under low K⁺/Mg²⁺ conditions
Neurodegenerative Disease Models
- In PD mice, KN-93 normalizes striatal p-CREB and p-DARPP-32 levels, improving motor function without compromising levodopa efficacy. KN-92 fails to modulate these pathways .
Data Tables
Table 1: Molecular Properties
Property | This compound | KN-93 Phosphate |
---|---|---|
CAS Number | 1135280-28-2 | 139298-40-1 |
Molecular Weight | 554.98 g/mol | 529.43 g/mol |
Solubility | DMSO, H₂O | DMSO, H₂O |
Table 2: Experimental Outcomes in Selected Studies
Study Model | KN-93 Effect | KN-92 Effect | Reference |
---|---|---|---|
IP₃-Induced Ca²⁺ Release | 80% inhibition at 10 μM | No inhibition | |
LX-2 Cell Growth | IC₅₀ ~10 μM | No effect | |
PD Motor Symptoms | Reduces AIM scores | No change |
生物活性
KN-92 phosphate is recognized as an inactive analog of KN-93, a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 plays a significant role in various biological processes by inhibiting CaMKII, KN-92 serves primarily as a control compound in research settings to elucidate the specific actions of KN-93 without the confounding effects on CaMKII.
Chemical Structure:
this compound has the chemical formula and is characterized by its ability to block several potassium channels, including Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels .
Mechanism of Action:
KN-92 does not inhibit CaMKII directly but is utilized to distinguish between CaMKII-dependent and independent effects in experimental setups. It has been shown to block L-type calcium currents (ICa,L) in a dose-dependent manner, which is critical for understanding its role in cardiac physiology .
Inhibition of Calcium Channels
Research indicates that KN-92 can significantly reduce the currents through L-type calcium channels (CaV1.2 and CaV1.3) without affecting N-type calcium channels (CaV2.2). This effect is independent of its interaction with CaMKII, suggesting that KN-92 may have distinct pharmacological properties compared to KN-93 .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of KN-92 in various contexts:
-
Cardiac Arrhythmias:
- In experiments involving left ventricular hypertrophy (LVH), the administration of KN-92 resulted in a notable increase in early after-depolarizations (EADs) compared to controls, indicating its potential role in modulating cardiac electrical activity .
- At concentrations of 0.5 μmol/L, both KN-92 and KN-93 reduced peak ICa,L by approximately 10%, while at 1 μmol/L, reductions were observed at 13% for KN-92 .
- Calcium Signaling:
Comparative Table of Biological Effects
Compound | Mechanism | Effect on ICa,L | EAD Incidence | Role in Research |
---|---|---|---|---|
KN-93 | Inhibits CaMKII | Reduces by 10% (0.5 μmol/L) | Low incidence | Active inhibitor in cardiac studies |
KN-92 | Potassium channel blocker | Reduces by 10% (0.5 μmol/L) | High incidence under certain conditions | Control compound for distinguishing effects |
Q & A
Q. What is the primary role of KN-92 phosphate in CaMKII-related studies?
this compound serves as a critical negative control compound to distinguish between specific CaMKII inhibition by KN-93 and off-target effects. As an inactive analog of KN-93 (a selective CaMKII inhibitor with Ki = 370 nM), KN-92 lacks CaMKII inhibitory activity, allowing researchers to validate that observed biological effects are due to CaMKII modulation rather than non-specific interactions . Methodological Note :
- Co-administer KN-92 and KN-93 at equimolar concentrations (e.g., 1–10 µM) in parallel experiments.
- Use phosphorylation assays (e.g., Western blot for phospho-CaMKII Thr286) to confirm KN-93-specific inhibition .
Q. How should researchers validate the specificity of CaMKII inhibitors like KN-93 using this compound?
this compound is essential for experimental rigor in CaMKII studies. For example:
- In cell proliferation assays, KN-93 inhibits LX-2 hepatic stellate cell growth, while KN-92 shows no effect, confirming CaMKII-dependent mechanisms .
- In electrophysiology, KN-93 suppresses voltage-gated Ca²⁺ currents in sensory neurons, whereas KN-92 does not alter baseline currents, ruling out off-target ion channel effects .
Best Practices : - Include KN-92 in all experimental conditions involving KN-93.
- Validate compound activity using kinase selectivity panels to exclude cross-reactivity with unrelated kinases .
Advanced Research Questions
Q. How can this compound resolve contradictions in CaMKII signaling data?
Discrepancies may arise when KN-92 unexpectedly modulates CaMKII activity. For instance:
- In chronic atrial fibrillation models, KN-92 slightly reduced phospho-CaMKII levels (vs. controls), though less potently than KN-93 .
Troubleshooting Strategies : - Verify compound purity (>99%, HPLC) and storage conditions (-20°C in desiccated form) to prevent degradation .
- Use complementary approaches (e.g., siRNA knockdown, CaMKII-dominant-negative mutants) to confirm target specificity .
Q. What experimental designs are optimal for studying KN-92/KN-93 interactions in dynamic cellular systems?
Time-resolved assays are critical for capturing CaMKII-dependent signaling:
- In oligodendrocyte differentiation, pre-treat cells with KN-92/KN-93 (30 min) before stimulating with glutamate. KN-93 (but not KN-92) blocks CaMKIIβ S371 phosphorylation, altering morphology .
Statistical Considerations : - Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., control vs. KN-92 vs. KN-93).
- Normalize data to KN-92-treated controls to isolate KN-93-specific effects .
Q. How to address batch-to-batch variability in this compound activity?
While KN-92 is chemically stable, variability can arise from:
- Solvent preparation: Use fresh DMSO aliquots (≤1 month old) and avoid freeze-thaw cycles .
- Cellular uptake differences: Validate intracellular concentration via LC-MS in representative cell lines .
Quality Control Protocol : - Compare each batch’s performance in a standardized assay (e.g., CaMKII autophosphorylation inhibition by KN-93 vs. KN-92) .
Data Interpretation & Reporting
Q. How to interpret partial CaMKII inhibition in KN-92-treated groups?
Minor phospho-CaMKII suppression by KN-92 (e.g., ~10–20% vs. controls) may reflect:
Q. What are the limitations of this compound as a control in vivo?
- Pharmacokinetic variability : KN-92’s phosphate group may alter tissue distribution vs. KN-93. Validate bioavailability via plasma/tissue LC-MS .
- Off-target effects in complex systems : In cilia studies, KN-92 unexpectedly influenced actin filament fluorescence in RPGRIP1L knockdown cells, suggesting context-dependent artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。